2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has attracted much attention due to their broad biological activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
1,2,4-Triazoles have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They have been introduced as an antimicrobial agent and various medicines .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structures and substituents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties Research has focused on synthesizing and analyzing the chemical properties of imidazo[1,2-a]-s-triazine nucleosides and their analogues, demonstrating the potential for antiviral activity against specific viruses. This includes the synthesis of new classes of purine analogues with notable activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978). Further explorations in synthesizing highly functionalized tetrahydropyridines with potential biological activity have been conducted, highlighting the versatility of imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazine structures in generating compounds with significant biochemical relevance (Wasilewska et al., 2011).
Pharmacological and Biological Applications The synthesis of novel compounds derived from similar structural frameworks has shown promise in pharmacological applications. For instance, derivatives of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione have been prepared, suggesting a new drug-like heterocyclic scaffold that could be utilized for developing therapeutic agents (Tzvetkov et al., 2012). Additionally, the creation of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the compound's potential for developing novel anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-2-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-3-9-20-15(22)14(21)19-11-10-18(16(19)17-20)12-5-7-13(8-6-12)23-4-2/h3,5-8H,1,4,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOOZOYOKKNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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